![molecular formula C21H35NO2 B050068 3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide CAS No. 121808-24-0](/img/structure/B50068.png)
3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide, commonly known as HU-210, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a highly potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. In recent years, HU-210 has gained attention for its potential as a treatment for various medical conditions, including chronic pain, epilepsy, and neurodegenerative diseases.
作用机制
HU-210 acts as a highly potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This receptor is widely expressed in the central nervous system and plays a key role in regulating various physiological processes, including pain perception, appetite, and mood. When HU-210 binds to the CB1 receptor, it activates a signaling cascade that leads to the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the therapeutic effects of HU-210.
生化和生理效应
HU-210 has a wide range of biochemical and physiological effects, which are mediated by the CB1 receptor. In preclinical studies, HU-210 has been shown to have potent analgesic and anti-inflammatory effects, making it a potential treatment for chronic pain and inflammatory disorders. HU-210 has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, HU-210 has been shown to have anti-epileptic effects, making it a potential treatment for epilepsy.
实验室实验的优点和局限性
One of the main advantages of HU-210 is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the physiological and pharmacological effects of CB1 receptor activation. However, the high potency of HU-210 also presents some limitations, as it can be difficult to accurately dose and administer in animal models. Additionally, the psychoactive effects of HU-210 can complicate the interpretation of behavioral assays.
未来方向
There are many potential future directions for research on HU-210. One area of interest is the development of novel analogs of HU-210 with improved pharmacological properties, such as increased potency or selectivity for specific CB1 receptor subtypes. Another area of interest is the investigation of the therapeutic potential of HU-210 in various medical conditions, including chronic pain, epilepsy, and neurodegenerative diseases. Finally, there is a need for further research on the safety and toxicity of HU-210, particularly in the context of long-term use.
合成方法
HU-210 is synthesized using a multi-step process that involves the reaction of 2,6-dimethylheptylamine with 4-(4-chlorophenyl)butyric acid. The resulting intermediate is then reacted with 2,2,2-trifluoroacetic anhydride to yield the final product. This synthesis method has been optimized to produce HU-210 in high yields and purity.
科学研究应用
HU-210 has been extensively studied for its potential therapeutic applications. In preclinical studies, HU-210 has been shown to have a wide range of pharmacological effects, including analgesic, anti-inflammatory, neuroprotective, and anti-epileptic properties. These effects are mediated by the CB1 receptor, which is highly expressed in the central nervous system.
属性
CAS 编号 |
121808-24-0 |
|---|---|
产品名称 |
3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide |
分子式 |
C21H35NO2 |
分子量 |
333.5 g/mol |
IUPAC 名称 |
3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide |
InChI |
InChI=1S/C21H35NO2/c1-16(2)6-5-7-17(3)14-19-8-10-20(11-9-19)18(4)15-21(24)22-12-13-23/h8-11,16-18,23H,5-7,12-15H2,1-4H3,(H,22,24) |
InChI 键 |
SRKIBXBMSGIQFP-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CC1=CC=C(C=C1)C(C)CC(=O)NCCO |
规范 SMILES |
CC(C)CCCC(C)CC1=CC=C(C=C1)C(C)CC(=O)NCCO |
同义词 |
E 5050 E-5050 E5050 N-(3-(4'-(2'',6''-dimethylheptyl)phenyl)butanoyl)ethanolamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)
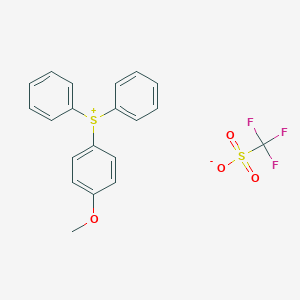
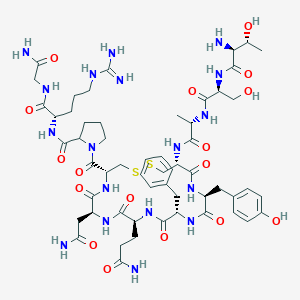
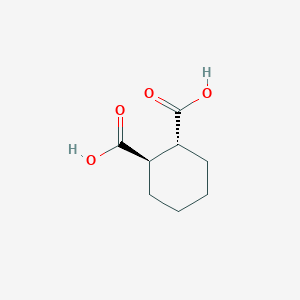
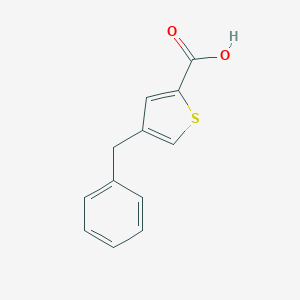
![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)
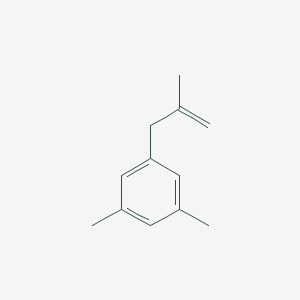
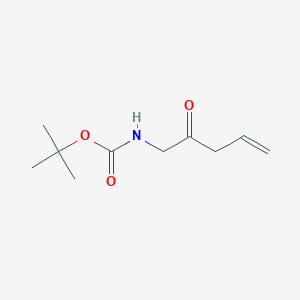
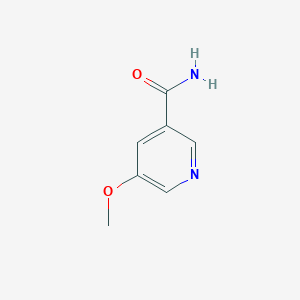
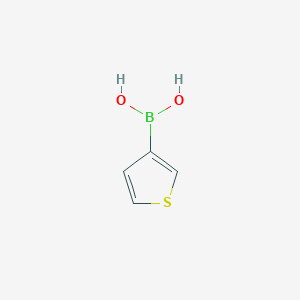
![6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B50014.png)